6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt
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Overview
Description
“6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt” is a chemical compound with the CAS Number: 2007909-54-6 . It is also known as lithium 6-((1-acetylpiperidin-4-yl)amino)pyrimidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.22 . It is a white solid and should be stored at 0-8°C .Scientific Research Applications
Regioexhaustive Functionalization
One area of application involves the regioexhaustive functionalization of pyridines, where similar compounds are used as substrates in organic synthesis to achieve site-selective functionalization. This process can be crucial for the development of novel organic compounds with specific properties, potentially including pharmaceuticals or materials science applications (Cottet & Schlosser, 2004).
Dual Inhibitors for Cancer Therapy
Compounds within the same family have been designed as dual inhibitors, targeting essential enzymes in cancer cell proliferation. For instance, 6-substituted pyrrolo[2,3-d]pyrimidines have been investigated for their potential as antitumor agents, highlighting the significance of pyrimidine derivatives in developing novel therapeutics (Liu et al., 2016).
Directed Lithiation
The directed lithiation of pyridinecarboxylic acids, including their lithium salts, showcases another application. This methodology is utilized in synthetic chemistry to selectively deprotonate and functionalize aromatic compounds, paving the way for creating complex molecules with potential applications ranging from drug synthesis to material science (Mongin, Trécourt, & Quéguiner, 1999).
Synthesis of Functionalized Heteroarylpyrimidines
The synthesis of new pyrimidylboronic acids and their application in Suzuki cross-coupling reactions demonstrate the utility of pyrimidine derivatives in creating highly functionalized molecules. These compounds have significant implications in pharmaceutical research and development, offering a pathway to synthesize novel drugs and biological probes (Clapham et al., 2007).
Anionic Cycloaddition Reactions
Anionic cycloaddition reactions involving pyrimidinecarboxylate derivatives underscore the versatility of these compounds in forming quinazoline derivatives, which are of interest due to their pharmacological properties. This synthesis route can lead to the development of new therapeutic agents, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Wada et al., 1992).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
lithium;6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMVWUCBSHQLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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